molecular formula C10H8BrNO B3053660 1-Bromo-3-methoxyisoquinoline CAS No. 55086-52-7

1-Bromo-3-methoxyisoquinoline

Cat. No.: B3053660
CAS No.: 55086-52-7
M. Wt: 238.08 g/mol
InChI Key: JAIAXAXMGFTMDT-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxyisoquinoline is a heterocyclic compound with the following structural formula: . It belongs to the class of isoquinoline derivatives and contains a bromine atom at position 1 and a methoxy group (OCH₃) at position 3.


Synthesis Analysis

    Reaction with Propargyl Alcohol : 3-bromo-1-methoxyisoquinoline reacts with propargyl alcohol in the presence of dichlorobis(triphenylphosphine) palladium and cuprous iodide. This reaction yields 3-(1-methoxy-3-isoquinolyl) propargyl alcohol in good yield . Cyclization : The propargyl alcohol obtained in the previous step can be catalytically reduced to 3-(1-methoxy-3-isoquinolyl) propanol. Cyclization of this propanol leads to a 1,2,3,5-tetrahydropyrrolo[1,2-b]isoquinoline derivative . Further Derivatization : By introducing an acrylic acid moiety into the pyrrolo[1,2-b]isoquinoline and subsequent reduction and cyclization, a pyrrolo[3,2,1-de]phenanthridine derivative can be synthesized .

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of this compound is approximately .

Scientific Research Applications

Synthesis of Bromoisoquinolines

1-Bromo-3-methoxyisoquinoline and its derivatives play a crucial role in the synthesis of various bromoisoquinolines. For instance, the synthesis of 8-bromoisoquinolines has been achieved using this compound as a starting material. This process involves modifications of the Pomeranz-Fritsch ring synthesis, indicating the compound's utility in complex organic synthesis and structural analysis of secondary amine-BH3 complexes (Armengol, Helliwell, & Joule, 2000).

Cyclisation and Synthesis of Heterocyclic Compounds

This compound is instrumental in the cyclisation process to synthesize various heterocyclic compounds. For example, its use in the benzyne reaction led to the synthesis of indolizine derivatives and dibenzindolizine derivatives, showcasing its significance in creating structurally diverse heterocycles (Kametani & Ogasawara, 1967).

Improvement in Drug Discovery Synthesis

In the realm of drug discovery, this compound derivatives have been optimized for synthesis processes. For instance, the telescoping process was introduced to synthesize a key intermediate, demonstrating an 18% increase in total yield while maintaining purity. This advancement highlights the compound's importance in enhancing the efficiency of drug discovery synthesis (Nishimura & Saitoh, 2016).

Brominated Tetrahydroisoquinolines from Red Algae

Research on red algae, Rhodomela confervoides, led to the isolation of new brominated 1,2,3,4-tetrahydroisoquinolines. These compounds were semisynthesized using this compound derivatives, indicating the compound's role in marine natural product chemistry and potential pharmaceutical applications (Ma et al., 2007).

Nucleophilic Substitution Reactions

This compound has been studied for its reactivity in nucleophilic substitution reactions. Its behavior in such reactions is critical for understanding and designing complex organic molecules, especially in the field of synthetic organic chemistry (Sanders, Dijk, & Hertog, 2010).

Properties

IUPAC Name

1-bromo-3-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-6-7-4-2-3-5-8(7)10(11)12-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIAXAXMGFTMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541827
Record name 1-Bromo-3-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55086-52-7
Record name 1-Bromo-3-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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